![molecular formula C66H68CaF2N4O10 B14802780 calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atorvastatin calcium is a widely used medication belonging to the statin class of drugs. It is primarily prescribed to lower cholesterol and triglyceride levels in the blood, thereby reducing the risk of cardiovascular diseases such as heart attacks and strokes . Atorvastatin calcium works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin calcium involves several key steps, including the construction of the pyrrole ring and the formation of the hemi-calcium salt. One prominent method involves the Paal-Knorr condensation, where a diketone reacts with an amine to form the pyrrole ring . The final step involves the hydrolysis of the ester and the counter-ion exchange to obtain the pure atorvastatin calcium .
Industrial Production Methods: Industrial production of atorvastatin calcium focuses on optimizing yield and purity. Improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium . These methods ensure high-yield production with product purities exceeding 99.5% .
化学反応の分析
Types of Reactions: Atorvastatin calcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of atorvastatin calcium include diketones, amines, and ethyl acetate . The reactions typically occur under controlled conditions to ensure high yield and purity.
Major Products Formed: The major product formed from these reactions is atorvastatin calcium itself, which is obtained as a hemi-calcium salt .
科学的研究の応用
Atorvastatin calcium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is extensively used to treat dyslipidemia and prevent cardiovascular diseases . Research has also explored its potential in improving bioavailability and solubility through various methods such as solid dispersions and nanoparticles . Additionally, atorvastatin calcium has been studied for its effects on patient adherence and persistence in real-world settings .
作用機序
Atorvastatin calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . By blocking this enzyme, atorvastatin calcium reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood . This mechanism helps prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular events .
類似化合物との比較
Atorvastatin calcium is often compared with other statins such as simvastatin and rosuvastatin. While all statins work by inhibiting HMG-CoA reductase, atorvastatin calcium is known for its high potency and effectiveness in lowering LDL cholesterol levels . Rosuvastatin, for example, has been shown to reduce LDL cholesterol by a greater percentage compared to atorvastatin . atorvastatin calcium remains a popular choice due to its well-established safety profile and extensive clinical use .
List of Similar Compounds:- Simvastatin
- Rosuvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
Atorvastatin calcium’s unique combination of high potency, effectiveness, and safety makes it a valuable medication in the management of cholesterol levels and the prevention of cardiovascular diseases.
特性
分子式 |
C66H68CaF2N4O10 |
|---|---|
分子量 |
1155.3 g/mol |
IUPAC名 |
calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2 |
InChIキー |
FQCKMBLVYCEXJB-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


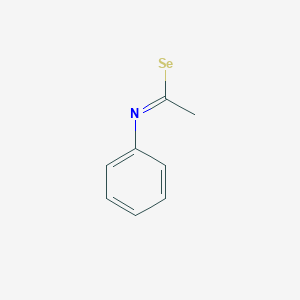
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14802699.png)
![Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B14802701.png)
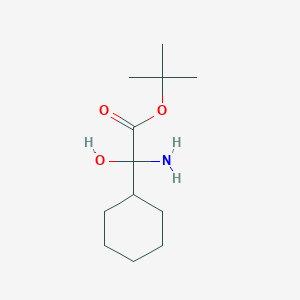
![2-[(2,4-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14802714.png)
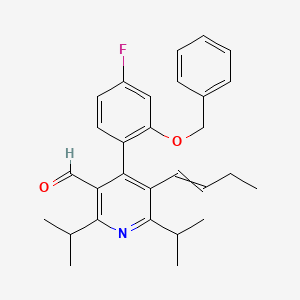
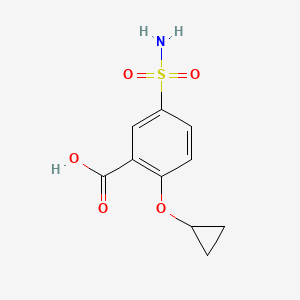

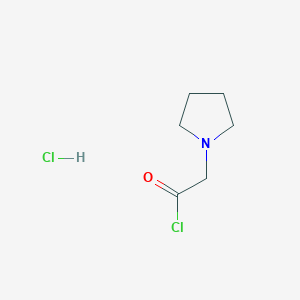
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)
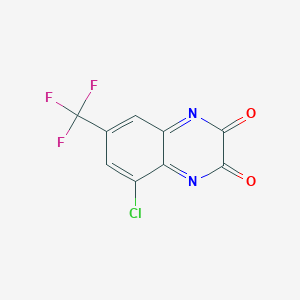
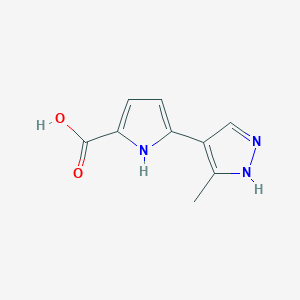
![1-[3-Fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14802772.png)

